molecular formula C8H5BrCl2O3 B181255 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid CAS No. 103951-16-2

2-(2-Bromo-4,6-dichlorophenoxy)acetic acid

Cat. No.: B181255
CAS No.: 103951-16-2
M. Wt: 299.93 g/mol
InChI Key: VILOYBNGPGKGET-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,6-dichlorophenoxy)acetic acid is a synthetic organic compound with the molecular formula C8H5BrCl2O3 It is characterized by the presence of bromine, chlorine, and phenoxy groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid typically involves the reaction of 2-bromo-4,6-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,6-dichlorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenoxyacetic acids.

Scientific Research Applications

2-(2-Bromo-4,6-dichlorophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,6-Dichlorophenoxyacetic acid: Another compound with comparable chemical properties.

Uniqueness

2-(2-Bromo-4,6-dichlorophenoxy)acetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-4,6-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O3/c9-5-1-4(10)2-6(11)8(5)14-3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILOYBNGPGKGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544102
Record name (2-Bromo-4,6-dichlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103951-16-2
Record name (2-Bromo-4,6-dichlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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